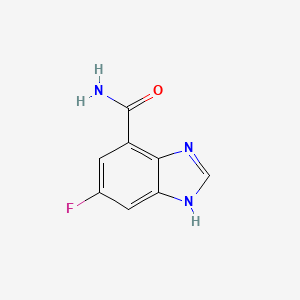

6-fluoro-1H-1,3-benzodiazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZAOVDGJWFBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)N)N=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804058-82-9 | |

| Record name | 6-fluoro-1H-1,3-benzodiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing the Benzimidazole Scaffold in Contemporary Medicinal Chemistry Research

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.gov The versatility of the benzimidazole nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govrsc.orgrsc.org

The biological activity of benzimidazole derivatives is attributed to their ability to form multiple interactions with target proteins, including hydrogen bonding and π-π stacking. nih.gov The structural similarity of the benzimidazole core to natural purine (B94841) bases allows it to interact with enzymes and receptors that recognize these endogenous molecules. rsc.org This inherent bioactivity, coupled with the synthetic tractability of the benzimidazole ring system, makes it an attractive scaffold for the design and development of new therapeutic agents. Researchers can readily modify the core structure at various positions to optimize potency, selectivity, and pharmacokinetic properties. rsc.org

Overview of the Chemical Compound S Significance and Research Focus

General Synthetic Strategies for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide and its Analogues

The construction of the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold and its analogues can be approached through various synthetic routes. These strategies are broadly categorized into conventional multi-step syntheses, which are well-established and widely used, and more contemporary methods like microwave-assisted protocols that offer significant advantages in terms of reaction time and efficiency.

Conventional Multi-step Synthesis Pathways

Conventional methods for the synthesis of benzimidazole derivatives, including 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, typically involve the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This core reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone in benzimidazole chemistry.

A plausible multi-step pathway for the synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide would commence with a suitably substituted benzene (B151609) ring, which is then elaborated through a series of reactions to introduce the necessary functional groups. A key precursor for this synthesis is 2,3-diamino-5-fluorobenzamide (B8567625). The general steps would include:

Nitration: Introduction of nitro groups onto a fluorinated aromatic precursor.

Functional Group Interconversion: Conversion of a substituent to a carboxamide group or a precursor like a nitrile or ester.

Reduction: Reduction of the nitro groups to amino groups to form the o-phenylenediamine derivative.

Cyclization: Reaction of the o-phenylenediamine derivative with a one-carbon synthon, such as formic acid or an equivalent, to form the imidazole (B134444) ring.

The choice of reagents and reaction conditions at each step is crucial to ensure high yields and prevent the formation of unwanted side products. For instance, the reduction of dinitro compounds to diamines requires careful selection of the reducing agent to avoid partial reduction or side reactions.

Microwave-Assisted Synthetic Protocols for Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including benzimidazole derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.

In the context of synthesizing benzimidazole derivatives, microwave irradiation can be applied to the key condensation and cyclization steps. The reaction of an o-phenylenediamine with a carboxylic acid or aldehyde, which can take several hours under conventional reflux conditions, can often be completed in a matter of minutes in a microwave reactor. This rapid and efficient heating can also facilitate reactions that are sluggish or require harsh conditions with conventional methods.

The benefits of microwave-assisted synthesis extend to the preparation of fluorinated benzimidazoles. The high efficiency of this method can be particularly advantageous when working with valuable or sensitive fluorinated precursors.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Yield | Often Moderate | Generally Higher |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often minimized |

Precursor Chemistry and Intermediate Derivatization in Benzodiazole Synthesis

Preparation of Key Fluoro-benzimidazole Intermediates

The synthesis of fluoro-benzimidazole intermediates typically starts from commercially available fluorinated anilines or nitrobenzenes. A common strategy involves the nitration of a fluorinated acetanilide, followed by hydrolysis to yield a fluoronitroaniline. This intermediate can then be further functionalized.

For the synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, a crucial intermediate would be a 1,2-diaminobenzene derivative with a fluorine atom at the 4-position and a carboxamide precursor (like a cyano or ester group) at the 5-position. The synthesis of such an intermediate is a multi-step process that requires careful regioselective control.

A recently described synthesis of a related compound, 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide, provides insight into a potential route for the target molecule's precursor. nih.gov A plausible, analogous pathway to the required 2,3-diamino-5-fluorobenzamide would be a key step.

Introduction of the Carboxamide Moiety

The carboxamide group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains a carboxylic acid or ester group, which can be converted to a carboxamide in a later step. For example, a fluorinated aminobenzoic acid could be a starting material.

Alternatively, a cyano group can be introduced via a Sandmeyer reaction on an amino group, or through nucleophilic aromatic substitution of a suitable leaving group. The cyano group can then be hydrolyzed to a carboxamide. The hydrolysis of a nitrile to a carboxamide can be achieved under acidic or basic conditions, often with the use of hydrogen peroxide in alkaline solution to prevent complete hydrolysis to the carboxylic acid.

Another method involves the direct amidation of a carboxylic acid. This is typically achieved by activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

Ring Closure Reactions in Benzodiazole Formation

The final key step in the synthesis of the benzimidazole core is the ring closure reaction. This involves the condensation of the 1,2-diaminobenzene precursor with a one-carbon electrophile. A variety of reagents can be used for this purpose, each with its own advantages and limitations.

Commonly used reagents for the cyclization include:

Formic acid: This is a simple and widely used reagent that provides the C2-hydrogen of the benzimidazole ring. The reaction is typically carried out by heating the diamine in formic acid.

Aldehydes: Condensation with an aldehyde, followed by an oxidative cyclization, yields a 2-substituted benzimidazole.

Carboxylic acids and their derivatives: Reaction with carboxylic acids, esters, or acid chlorides, often under acidic conditions and with heating, can also be used to form the benzimidazole ring.

The choice of cyclization reagent and conditions will depend on the specific substituents present on the diamine precursor and the desired substituent at the 2-position of the final benzimidazole. For the synthesis of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, where the 2-position is unsubstituted, formic acid or a similar one-carbon synthon would be the reagent of choice.

| Reagent for C2 | Reaction Condition | Resulting C2-Substituent |

| Formic Acid | Heat | Hydrogen |

| Aldehyde (R-CHO) | Oxidative | R-group |

| Carboxylic Acid (R-COOH) | Acid, Heat | R-group |

Analytical Characterization Techniques for Synthetic Verification and Compound Identity

The structural confirmation of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide and its derivatives is crucial for establishing its chemical integrity. A combination of spectroscopic and spectrometric techniques is employed for this purpose, providing unambiguous evidence of the compound's molecular structure and weight.

Spectroscopic Analysis (e.g., FT-IR, 1H-NMR, 13C-NMR) in Compound Characterization

Spectroscopic methods are fundamental in elucidating the molecular architecture of newly synthesized compounds. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provide detailed information about the functional groups and the structural backbone of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is instrumental in identifying the characteristic functional groups present in a molecule. In the characterization of benzimidazole derivatives, specific vibrational frequencies correspond to particular bonds. For instance, the N-H stretching vibrations in the benzimidazole ring and the C=O stretching of the carboxamide group appear at distinct wavenumbers, confirming their presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule.

¹H-NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold, the aromatic protons on the benzimidazole ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the fluorine and carboxamide substituents. The protons of the carboxamide (-CONH₂) would also show a distinct signal.

¹³C-NMR: Carbon-13 NMR offers insight into the carbon framework of the molecule. Each unique carbon atom in the structure gives a separate signal, and its chemical shift is indicative of its bonding environment. The carbon atoms in the aromatic ring, the carboxamide group, and any attached substituents can be assigned, providing comprehensive structural verification. In fluoro-substituted compounds, carbon-fluorine coupling can also be observed, further confirming the position of the fluorine atom.

A study focused on the optimization of benzimidazole 4-carboxamide scaffolds for therapeutic applications involved the synthesis of a 6-fluoro derivative. stjohns.edu The characterization of this compound and its precursors would have relied on detailed NMR and other spectroscopic analyses to confirm the successful incorporation of the fluorine atom at the 6-position and the presence of the 4-carboxamide group.

| Technique | Purpose | Key Observables for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide |

| FT-IR | Identification of functional groups | N-H stretch, C=O stretch, C-F stretch, Aromatic C-H and C=C stretches |

| ¹H-NMR | Determination of proton environment and connectivity | Chemical shifts and coupling constants for aromatic protons, NH₂ protons of the carboxamide, and the imidazole N-H proton |

| ¹³C-NMR | Elucidation of the carbon skeleton | Chemical shifts for all unique carbon atoms, including the aromatic carbons, the carbonyl carbon, and observation of C-F coupling |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the molecular mass can be accurately determined.

For 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, high-resolution mass spectrometry (HRMS) is particularly valuable. It can measure the molecular weight with very high precision, allowing for the determination of the elemental composition of the molecule. This helps to distinguish the target compound from other potential isomers or byproducts with the same nominal mass. The observation of the molecular ion peak corresponding to the calculated exact mass of the compound provides strong evidence for its successful synthesis.

In the development of novel benzimidazole-based inhibitors, mass spectrometry is routinely used to confirm the identity of each synthesized intermediate and the final product. stjohns.edu For example, the synthesis of a complex derivative built upon the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide core would be verified at each step by confirming the expected increase in molecular weight via mass spectrometry. stjohns.edu

| Technique | Purpose | Expected Data for 6-fluoro-1H-1,3-benzodiazole-4-carboxamide |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | Observation of the molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the exact mass of C₈H₆FN₃O. |

Advanced Computational and Theoretical Investigations of 6 Fluoro 1h 1,3 Benzodiazole 4 Carboxamide

In-silico Approaches for Understanding Molecular Properties and Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. They offer a rapid and cost-effective means to evaluate the potential of a chemical entity like 6-fluoro-1H-1,3-benzodiazole-4-carboxamide long before its synthesis and in-vitro testing. These approaches allow for a detailed examination of its molecular properties and a prediction of its behavior in a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in structure-based drug design for its ability to forecast the binding conformation of small molecules within the active site of a target. researchgate.netresearchgate.net

For 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, molecular docking studies would be employed to screen its binding affinity against a panel of known therapeutic targets. The process involves generating a three-dimensional structure of the compound and docking it into the binding pocket of a target protein. A scoring function is then used to estimate the binding energy, with lower energies indicating a more favorable interaction. researchgate.net

These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. researchgate.net For instance, in a hypothetical docking study of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide with a protein kinase, the carboxamide group might form hydrogen bonds with amino acid residues in the active site, while the fluorinated benzimidazole (B57391) ring could engage in hydrophobic interactions. The results of such studies are often presented in a table format, as shown below, illustrating the predicted binding affinities and key interactions with various potential targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| DNA Gyrase Subunit B | -9.2 | ASP73, ILE78, GLY77 |

This table represents illustrative data from a hypothetical molecular docking study.

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a model based on the known structure of a related (homologous) protein. This technique is particularly valuable for studying the interaction of ligands with novel or less-characterized biological targets. nih.gov

If 6-fluoro-1H-1,3-benzodiazole-4-carboxamide were being investigated for its effects on a protein with an unknown structure, a homology model of that protein would first be generated. The quality of the model is critical and is typically assessed using various validation tools. Once a reliable model is obtained, molecular docking studies, as described in the previous section, can be performed to predict the binding mode and affinity of the compound. This approach allows for the rational design of new derivatives with potentially improved binding characteristics.

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and energetic properties of molecules. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to determine the most stable conformation (the lowest energy three-dimensional arrangement) of a molecule and to calculate various molecular properties. nih.govtandfonline.com

For 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, quantum chemical calculations can provide valuable information about its electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. tandfonline.com These calculations can also be used to determine the electrostatic potential on the molecular surface, which helps in identifying regions of the molecule that are likely to participate in electrostatic interactions with a biological target. nih.gov

| Molecular Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table represents illustrative data from a hypothetical quantum chemical calculation.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. rsc.org

To develop a QSAR model for a series of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.comnih.gov A robust QSAR model can guide the design of new derivatives with enhanced potency and selectivity. researchgate.net

Predictive Modeling of Pharmacological Profiles and Target Specificity

Predictive modeling plays a crucial role in the early stages of drug development by helping to forecast the pharmacological profile and target specificity of a compound. This reduces the time and resources spent on compounds that are unlikely to succeed.

A detailed understanding of how a compound binds within the active site of an enzyme is fundamental for rational drug design. Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for elucidating these binding models. impactfactor.org

For 6-fluoro-1H-1,3-benzodiazole-4-carboxamide, these simulations can provide a dynamic picture of the ligand-enzyme complex, revealing the stability of the binding pose and the nature of the interactions over time. This information is critical for understanding the mechanism of action and for designing modifications to the molecule that could enhance its binding affinity and specificity. impactfactor.org For example, a simulation might show that the fluorine atom on the benzimidazole ring forms a favorable interaction with a specific amino acid residue, suggesting that further modifications at this position could be beneficial.

Preclinical Pharmacological Activity and Biological Target Identification of 6 Fluoro 1h 1,3 Benzodiazole 4 Carboxamide Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives is rooted in their specific interactions with key biological molecules. Extensive research has been dedicated to understanding these molecular mechanisms, which span enzyme inhibition, receptor antagonism, and interference with protein-protein interactions.

The benzimidazole (B57391) carboxamide scaffold is a well-established framework for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA damage repair. nih.gov Specifically, PARP-1 and PARP-2 are key players in the repair of single-strand DNA breaks. nih.govnih.gov Inhibition of these enzymes leads to the accumulation of unrepaired DNA damage, which can trigger cell death, a mechanism particularly effective in cancer cells with existing deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality). nih.govresearchgate.net

Derivatives of benzimidazole carboxamide act as mimics of the natural substrate, nicotinamide (B372718), binding to the active site of the PARP enzyme. nih.govresearchgate.net This binding is stabilized by hydrogen bond interactions with key amino acid residues like Gly-863 and Ser-904, and π-π stacking interactions with Tyr-907. nih.gov The addition of a fluorine atom, as in the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide structure, can further enhance binding affinity and potency.

Research into novel 5-fluoro-1H-benzimidazole-4-carboxamide analogs has led to the identification of compounds with significant PARP-1 inhibitory activity. nih.gov For instance, compound 10f from one such study demonstrated strong inhibition of the PARP-1 enzyme. nih.gov Beyond catalytic inhibition, a crucial mechanism of action for some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA. researchgate.net This trapping of the PARP-DNA complex is a more potent driver of cytotoxicity than simple enzymatic inhibition, as it creates a physical barrier to DNA replication and repair machinery. researchgate.net

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 10f (a 5-fluoro-1H-benzimidazole-4-carboxamide derivative) | PARP-1 | 43.7 | nih.gov |

| Compound 5cj | PARP-1 | ~4 | nih.gov |

| Compound 5cj | PARP-2 | ~4 | nih.gov |

| Compound 5cp | PARP-1 | ~4 | nih.gov |

| Compound 5cp | PARP-2 | ~4 | nih.gov |

| A-620223 (10b) | PARP-1 | 8 (Ki) | researchgate.net |

Integrin α4β1, also known as Very Late Antigen-4 (VLA-4), is a cell surface receptor that plays a critical role in cell adhesion, trafficking, and signaling. nih.govfrontiersin.org It is expressed on various leukocytes and is involved in inflammatory processes and the pathogenesis of certain cancers, including T-cell and B-cell lymphomas. nih.govdntb.gov.ua In these cancers, the activated conformation of α4β1 is a particularly attractive therapeutic target. nih.govnih.gov

Halogenated benzimidazole carboxamides have been developed as potent antagonists for integrin α4β1. nih.govdntb.gov.ua Molecular modeling studies suggest that these compounds dock into the integrin, with the halogen atom oriented to form a halogen-hydrogen bond, contributing to their high affinity. nih.gov The fluoro-derivative, in particular, has been highlighted for its potential in developing radiodiagnostic agents (using ¹⁸F). nih.gov These antagonists effectively block the function of α4β1, interfering with the adhesion and migration of lymphoma cells.

| Compound Type | Affinity (IC50) | Significance | Reference |

|---|---|---|---|

| Fluoro-benzimidazole analogue | <5 nM | Potential for 18F radiodiagnostic applications | nih.gov |

| Bromo-benzimidazole analogue | <5 nM | High potency, only 2-fold less potent than previous leads | nih.gov |

| Iodo-benzimidazole analogue | <5 nM | Potential for 131I radiotherapeutic applications | nih.gov |

Necroptosis is a form of programmed cell death that, unlike apoptosis, is caspase-independent and highly inflammatory. frontiersin.orgnih.gov This pathway is mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed-Lineage Kinase Domain-Like pseudokinase (MLKL). frontiersin.orgnih.gov The kinase activity of RIPK1 is a crucial initiator of the necroptotic cascade. frontiersin.orgthieme-connect.com Dysregulation of this pathway is implicated in a variety of inflammatory and degenerative diseases. nih.govresearchgate.net

Inhibitors targeting RIPK1 and RIPK3 are therefore of significant therapeutic interest. nih.gov Research has identified novel benzimidazole-based compounds as effective necroptosis inhibitors. thieme-connect.com These molecules function by interacting with RIPK1, inhibiting its phosphorylation and activation. thieme-connect.com This action prevents the subsequent recruitment and phosphorylation of RIPK3 and MLKL, thereby blocking the formation of the "necrosome" complex and halting the cell death process. thieme-connect.com The inhibition of necroptosis by such compounds has been shown to provide a protective effect against inflammation in preclinical models. nih.gov

Microtubules, dynamic polymers of tubulin protein, are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. pensoft.net Compounds that interfere with microtubule dynamics are potent antimitotic agents and have been a cornerstone of cancer chemotherapy. pensoft.net

Studies on related 6-fluoro-benzothiazole analogues, a scaffold structurally similar to 6-fluoro-1H-1,3-benzodiazole, have demonstrated significant antimitotic activity. pensoft.net In silico molecular docking studies indicate that these compounds have the potential to inhibit tubulin protein. pensoft.net The proposed mechanism involves affecting microtubule formation or stability, which disrupts the mitotic process and inhibits the proliferation of cancer cells. pensoft.net This line of research suggests that 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives may also possess antimitotic properties worthy of investigation.

For any targeted therapy, selectivity is paramount to maximize efficacy and minimize off-target effects. Kinase inhibitors, in particular, are often profiled against large panels of kinases to determine their specificity.

A study on 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives, which were designed as MEK/RAF complex inhibitors, demonstrated excellent kinase selectivity. nih.gov The lead compound, 16b , was screened against 312 human-related kinases and showed remarkable specificity at a concentration of 1 µM. nih.gov Similarly, novel 2,4-1H-imidazole carboxamides developed as TAK1 inhibitors also displayed a high degree of selectivity when screened against a panel of 468 kinases. nih.gov This high selectivity is crucial, as it suggests that the therapeutic effects are likely due to the intended mechanism of action, with a lower probability of unintended consequences from hitting other cellular targets.

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| MEK1 | 28 | nih.gov |

| BRAF | 3 | nih.gov |

| BRAFV600E | 3 | nih.gov |

Evaluation of Biological Efficacy in In Vitro and Preclinical Models

The therapeutic promise of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives has been substantiated through rigorous evaluation in various in vitro and preclinical settings. These studies provide crucial evidence of their biological efficacy and potential for further development.

In vitro, these compounds have demonstrated potent activity in cell-based assays. As PARP inhibitors, benzimidazole carboxamide derivatives have shown cytotoxicity against cancer cell lines, particularly when used to potentiate the effects of DNA-damaging agents like temozolomide (B1682018). researchgate.netnih.gov For example, a 5-fluoro-benzimidazole-4-carboxamide derivative, 10f , not only inhibited the PARP-1 enzyme but also showed potent inhibitory activity against the HCT116 cancer cell line (IC₅₀=7.4µM) and significantly enhanced the cytotoxicity of temozolomide in the A549 cell line. nih.gov

Derivatives designed as MEK/RAF inhibitors have also shown potent antiproliferative activities against various cancer cell lines harboring KRAS mutations, with IC₅₀ values in the nanomolar range. nih.gov

In preclinical animal models, the efficacy of these compounds has been further validated. As PARP inhibitors, they have demonstrated significant in vivo efficacy in murine melanoma and breast cancer xenograft models when used in combination with chemotherapy agents like temozolomide or cisplatin. researchgate.net Derivatives targeting the MEK/RAF complex have shown substantial tumor growth inhibition in syngeneic colorectal and xenograft mouse models. nih.gov For instance, compound 16b resulted in 70% and 93% tumor growth inhibition in a C26 syngeneic colorectal model and an HCT116 xenograft model, respectively. nih.gov Furthermore, halogenated benzimidazole carboxamides targeting integrin α4β1 have shown successful tumor uptake in xenograft murine models of B-cell lymphoma. nih.gov

| Compound/Derivative Class | Model | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 10f | HCT116 cells (in vitro) | PARP-1 Inhibition | IC50 = 7.4 µM | nih.gov |

| Compound 10f + Temozolomide | A549 cells (in vitro) | PARP-1 Inhibition | Potentiation of cytotoxicity (PF50=1.6) | nih.gov |

| Compound 16b | MIA PaCa-2, HCT116, C26 cells (in vitro) | MEK/RAF Inhibition | IC50 = 0.011, 0.079, 0.096 µM, respectively | nih.gov |

| Compound 16b | C26 syngeneic colorectal model (in vivo) | MEK/RAF Inhibition | 70% tumor growth inhibition | nih.gov |

| Compound 16b | HCT116 xenograft model (in vivo) | MEK/RAF Inhibition | 93% tumor growth inhibition | nih.gov |

| A-620223 + Temozolomide | B16F10 melanoma model (in vivo) | PARP Inhibition | Good in vivo efficacy | researchgate.net |

| A-620223 + Cisplatin | MX-1 breast xenograft model (in vivo) | PARP Inhibition | Good in vivo efficacy | researchgate.net |

| 125I-labeled iodo-benzimidazole | B-cell lymphoma xenograft model (in vivo) | Integrin α4β1 Antagonism | Documented tumor uptake | nih.gov |

Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., HCT116, MDA-MB-436, MCF-7, A549, LoVo)

Fluorinated benzimidazole-carboxamide derivatives have demonstrated significant potential as antiproliferative agents. A study focused on the rational design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives identified these compounds as potent inhibitors of MEK and RAF kinases, crucial components of the MAPK/ERK signaling pathway often dysregulated in cancer. nih.gov

One of the standout compounds, designated 16b , was engineered to act as a "clamp," stabilizing the MEK/RAF complex and thereby inhibiting MEK1, BRAF, and the mutated BRAFV600E with IC₅₀ values of 28, 3, and 3 nM, respectively. nih.gov This compound exhibited potent antiproliferative activities against several cancer cell lines, including HCT116 (colon carcinoma), which is characterized by a G13D KRAS mutation. nih.gov In in vitro assays, compound 16b showed an IC₅₀ value of 0.079 μM against HCT116 cells. nih.gov Furthermore, in a HCT116 mice xenograft tumor model, 16b demonstrated a remarkable 93% inhibition of tumor growth, highlighting its potential for further development. nih.gov

The broader class of fluoro-substituted benzimidazole derivatives has consistently shown significant antiproliferative activity across various cancer cell lines. researchgate.netacgpubs.org Studies indicate that the presence and position of the fluorine atom on the phenyl side chains directly attached to the benzimidazole moiety significantly influence the inhibitory potential of the compounds. acgpubs.org Research has also shown that other benzimidazole derivatives, such as 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives, exhibit notable cytotoxic effects. nih.gov

| Compound Derivative | Cell Line | Activity Metric | Reported Value | Target/Mechanism | Source |

|---|---|---|---|---|---|

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (Compound 16b) | HCT116 (Colon) | IC₅₀ | 0.079 µM | MEK/RAF Complex Inhibitor | nih.gov |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (Compound 16b) | MIA PaCa-2 (Pancreatic) | IC₅₀ | 0.011 µM | MEK/RAF Complex Inhibitor | nih.gov |

| 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide (Compound 16b) | C26 (Colorectal) | IC₅₀ | 0.096 µM | MEK/RAF Complex Inhibitor | nih.gov |

Antiviral Activity, Including Anti-norovirus Potency

The benzimidazole scaffold is a core component of several established antiviral drugs. nih.gov Research into derivatives of the benzimidazole-4-carboxamide core has revealed notable antiviral activity. Specifically, a series of 2-pyridyl-1H-benzimidazole-4-carboxamide derivatives, synthesized through the condensation of 2,3-diaminobenzoic acid with various aldehydes followed by amidation, were evaluated for their antiviral properties. nih.gov

Within this series, compounds 78 and 79 were identified as having strong and selective antiviral activity against coxsackievirus B3 (CVB3) in Vero cells during in vitro testing. nih.gov While specific data on the anti-norovirus potency of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives is not extensively detailed in the available literature, the proven efficacy of related benzimidazole carboxamides against other RNA viruses like coxsackievirus suggests a promising area for future investigation. The structural similarity of the benzimidazole nucleus to purine (B94841) bases allows these compounds to potentially interfere with viral replication processes.

Antimicrobial Spectrum: Antifungal, Antibacterial, and Antitubercular Activities

Derivatives of fluorinated benzimidazoles are recognized for their broad-spectrum antimicrobial properties. The inclusion of fluorine, a strong electron-withdrawing atom, on the benzimidazole structure is often associated with enhanced antibacterial and antifungal activity. acgpubs.org

Antibacterial Activity: A study on 2-(fluorophenyl)-benzimidazole derivatives demonstrated that these compounds possess good antibacterial properties. acgpubs.org For instance, a derivative featuring a meta-fluoro substitution on the phenyl ring (Compound 14 in the study) proved to be a potent agent against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL. acgpubs.org Another derivative from the same study (Compound 18 ), also with a meta-fluoro substitution, showed high activity against Gram-negative bacteria with an MIC of 31.25 μg/mL. acgpubs.org In a separate investigation, a novel fluoro-benzimidazole derivative, 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide , displayed particularly high inhibitory activity against gastrointestinal pathogens, including multiple strains of Escherichia coli and Salmonella typhimurium, with MIC₉₀ values ranging from 0.49 to 0.98 µg/mL. nih.gov

Antifungal Activity: The antifungal potential of fluorinated benzimidazoles has also been established. One study reported that a fluorinated benzimidazole compound showed good activity toward Candida albicans with an MIC value of 78.125 µg/mL. acgpubs.org Another report indicated that benzimidazole derivatives containing fluorine at the para-position of a benzene (B151609) ring exhibited the highest antifungal activity among the tested series. nih.gov Furthermore, a series of 1H-benzo[d]imidazole-aryl sulfonamide derivatives demonstrated moderate to good activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values in the range of 10–20 mg/mL. niscpr.res.in

Antitubercular Activity: The benzimidazole scaffold is also explored for its antitubercular potential. While specific data on 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives against Mycobacterium tuberculosis is limited, related benzimidazole structures have been investigated for this purpose. The broad antimicrobial profile of these compounds suggests that they may also be effective against mycobacterial strains, an area that warrants further research.

| Compound Class/Derivative | Microorganism | Activity Metric | Reported Value (µg/mL) | Source |

|---|---|---|---|---|

| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis (Gram-positive) | MIC | 7.81 | acgpubs.org |

| 2-(m-fluorophenyl)-5-methyl-benzimidazole derivative | Gram-negative bacteria | MIC | 31.25 | acgpubs.org |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Escherichia coli O157:H7 | MIC₉₀ | 0.49 - 0.98 | nih.gov |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | Salmonella typhimurium ATCC 13311 | MIC₉₀ | 0.49 - 0.98 | nih.gov |

| Fluorinated benzimidazole | Candida albicans (Fungus) | MIC | 78.125 | acgpubs.org |

Investigation of Anticonvulsant Properties

Benzimidazole derivatives have been designed and synthesized as potential anticonvulsant agents, often incorporating pharmacophoric elements known to be essential for this activity. nih.govnih.gov The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems in the central nervous system.

In preclinical screening using standard animal models, various benzimidazole derivatives have shown potent effects. A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were screened using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Several compounds from this series exhibited potent anticonvulsant activity in these tests, indicating their potential to manage different types of seizures. nih.gov The broad bioactivity of the benzimidazole nucleus continues to make it a promising scaffold for the development of novel central nervous system agents, including new anticonvulsants. scispace.com

Structure Activity Relationship Sar Studies of 6 Fluoro 1h 1,3 Benzodiazole 4 Carboxamide Derivatives

The Role of Fluorine Substitution in Modulating Biological Potency

The incorporation of a fluorine atom onto the benzimidazole (B57391) ring is a critical design element that significantly influences the compound's pharmacological profile. nih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages. nih.govresearchgate.net

Enhanced Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution of the benzimidazole ring, potentially leading to more favorable interactions with the target protein. It can modulate the acidity of the N-H proton of the imidazole (B134444) ring, influencing hydrogen bonding capabilities critical for target engagement. nih.gov

Metabolic Stability : The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This substitution can block metabolically vulnerable positions, thereby increasing the compound's half-life and bioavailability.

Increased Permeability : In some cases, selective fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target. nih.gov

In the context of PARP-1 inhibitors, the fluorine atom on the benzimidazole core of compounds like 5-fluoro-1H-benzimidazole-4-carboxamide is positioned to make key interactions within the enzyme's active site. nih.gov

Impact of Structural Modifications on the Benzimidazole-4-carboxamide Scaffold

Systematic modification of the core scaffold has been instrumental in optimizing the potency and properties of these derivatives. SAR studies have highlighted the importance of the carboxamide functionality and the substitution pattern on the benzimidazole ring. nih.govnih.gov

The carboxamide group at the 4-position is a crucial pharmacophore, acting as a key hydrogen bond donor and acceptor that mimics the nicotinamide (B372718) moiety of the natural NAD+ substrate for PARP-1. researchgate.net The substituent attached to the amide nitrogen (R group) extends into a hydrophobic pocket of the enzyme, and modifications here have a profound impact on inhibitory activity. bohrium.comnih.gov

Research has shown that attaching an aromatic ring, such as a phenyl group, to the amide nitrogen is beneficial for potency. Further substitution on this phenyl ring allows for fine-tuning of the compound's properties. For instance, introducing a cyano (-CN) group at the ortho position of the phenyl ring was found to significantly enhance PARP-1 inhibition compared to an unsubstituted phenyl ring. nih.gov

| Compound | R Group (on Carboxamide) | PARP-1 IC₅₀ (nM) |

|---|---|---|

| 10a | Phenyl | 105.3 |

| 10b | 2-Fluorophenyl | 63.5 |

| 10f | 2-Cyanophenyl | 43.7 |

| 10g | 3-Cyanophenyl | 156.4 |

Data sourced from a study on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives. nih.govebi.ac.uk

As shown in Table 1, the position of the substituent is critical. An ortho-cyano group (compound 10f ) provided the highest potency, suggesting an optimal fit and favorable interactions within the active site. An ortho-fluoro substituent also improved activity over the unsubstituted phenyl ring, while moving the cyano group to the meta position was detrimental. nih.gov

While the fluorine at position 5 or 6 and the carboxamide at position 4 are core elements, substitutions at other positions of the benzimidazole ring also modulate activity. The most explored positions are the N-1 and C-2 positions. nih.govresearchgate.net

N-1 Position : The N-H group of the imidazole is often involved in a critical hydrogen bond with a key amino acid residue (e.g., Gly863 in PARP-1). nih.gov Therefore, substitution at this position is generally disfavored as it removes this crucial interaction point. Most potent inhibitors in this class retain the unsubstituted N-H.

C-2 Position : Modifications at the C-2 position have been explored in related benzimidazole scaffolds. In many PARP inhibitors, this position is often substituted with a group that can engage in further interactions or improve physicochemical properties. For example, in the PARP inhibitor Veliparib, this position is unsubstituted (a hydrogen atom). researchgate.net However, other studies on benzimidazole-4-carboxamides have shown that introducing groups like a 2-phenyl moiety can be beneficial, leading to interactions in the adenosine-ribose binding site of PARP-1. nih.gov

In a series of 2-phenyl-benzimidazole-4-carboxamide derivatives, the nature of the linker connecting the carboxamide to a terminal group was systematically varied. The results demonstrated that a 1,4-diazepane linker conferred approximately twofold greater anti-proliferation activity compared to a piperazine (B1678402) linker, indicating that the size and flexibility of the linker are important for optimal activity. researchgate.netnih.gov While this study was not on the fluoro-substituted scaffold, it provides strong evidence for the importance of linker optimization in the broader benzimidazole-4-carboxamide class of inhibitors. The choice of linker impacts the compound's conformation, solubility, and ability to position other functional groups for optimal interaction with the target.

Analysis of Halogen-Hydrogen Bonding and Other Intermolecular Interactions in Ligand Design

The fluorine atom is not merely a passive substituent for improving metabolic stability; it actively participates in crucial intermolecular interactions within the protein's binding pocket. ru.nlnih.gov One such interaction is the halogen bond, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as a backbone carbonyl oxygen. nih.govacs.orgresearchgate.net

Molecular docking studies on 5-fluoro-1H-benzimidazole-4-carboxamide derivatives within the PARP-1 active site have provided insight into these interactions. The model for compound 10f (the most potent analog) reveals several key binding features: nih.gov

The amide N-H and the benzimidazole N1-H form critical hydrogen bonds with the backbone of Gly863.

The carbonyl oxygen of the carboxamide forms a hydrogen bond with the side chain of Ser904.

The fluorine atom at the 5-position is oriented towards the side chain of Tyr907, engaging in favorable electrostatic or van der Waals interactions.

The ortho-cyano group on the terminal phenyl ring forms a hydrogen bond with the side chain of Arg878.

Medicinal Chemistry Strategies and Derivative Development of 6 Fluoro 1h 1,3 Benzodiazole 4 Carboxamide

Rational Design Principles for Enhancing Biological Activity and Selectivity

Rational drug design for derivatives of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide focuses on strategic structural modifications to optimize interactions with specific biological targets, thereby enhancing potency and selectivity. A key principle involves leveraging the inherent properties of the benzimidazole (B57391) core, which serves as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to engage in various non-covalent interactions. nih.govnih.gov

The introduction of a fluorine atom at the 6-position is a deliberate design choice. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influence its metabolic stability, and enhance binding affinity to target proteins without causing significant steric hindrance. This strategy is often employed to improve pharmacokinetic and pharmacodynamic profiles.

Structure-activity relationship (SAR) studies are crucial in guiding the rational design of more potent and selective analogs. These studies systematically explore how different substituents at various positions on the benzodiazole ring and the carboxamide group affect biological activity. For instance, modifications to the carboxamide moiety can influence hydrogen bonding interactions within the active site of a target enzyme or receptor, which is critical for affinity and selectivity. Computational tools, such as molecular docking, are often utilized to predict these binding interactions and guide the synthesis of new derivatives with improved properties. nih.gov

Exploration of Benzimidazole and Related Heterocyclic Scaffolds for Novel Derivatives

The benzimidazole framework is a versatile platform for the development of new chemical entities. researchgate.net Medicinal chemists frequently explore the synthesis of novel derivatives by introducing various substituents and by creating hybrid molecules that incorporate other heterocyclic systems. nih.govmdpi.comtandfonline.comjapsonline.com This exploration aims to expand the chemical space and discover compounds with improved or novel pharmacological activities.

Several related heterocyclic scaffolds are often considered for creating novel derivatives, either as bioisosteric replacements for the benzimidazole ring or for incorporation into hybrid structures. These include:

Benzothiazole (B30560): This scaffold, which contains a sulfur atom instead of a nitrogen atom in the five-membered ring, shares structural similarities with benzimidazole and exhibits a broad range of biological activities, including anticancer and antimicrobial effects. jchemrev.comjchemrev.comijper.orgeurekaselect.comscience-gate.comderpharmachemica.commdpi.com Hybrid molecules combining benzimidazole and benzothiazole moieties have been synthesized to explore potential synergistic effects. nih.gov

Oxadiazole: As a bioisostere of amide and ester groups, the oxadiazole ring is used to improve metabolic stability and other pharmacokinetic properties. tandfonline.comnih.govrroij.comresearchgate.netnih.gov Derivatives incorporating 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers have shown diverse pharmacological activities.

Triazole: The triazole ring is another important heterocycle known for its presence in a wide array of medicinally active compounds. tandfonline.combohrium.comnih.govacs.orgnih.gov It can act as a stable linker in hybrid molecules and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets. Benzimidazole-triazole hybrids have been investigated for their potential as anti-proliferative agents that interact with DNA. nih.gov

The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from substituted o-phenylenediamines to first construct the benzimidazole core, followed by various chemical transformations to introduce the desired functional groups or link other heterocyclic scaffolds. nih.govmdpi.comtandfonline.comjapsonline.com

Development of Radiolabeled Analogs for Research and Diagnostic Tool Development

The development of radiolabeled analogs of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide and related compounds is a critical area of research, particularly for use as imaging agents in positron emission tomography (PET). PET is a non-invasive imaging technique that can visualize and quantify physiological processes at the molecular level, aiding in drug development, patient selection for targeted therapies, and monitoring treatment response. nih.govnih.gov

A common strategy involves labeling with the positron-emitting radionuclide Fluorine-18 (¹⁸F) due to its favorable physical properties, including a suitable half-life and the production of high-energy photons for imaging. nih.gov For benzimidazole-based compounds, particularly those targeting enzymes like poly(ADP-ribose) polymerase (PARP), ¹⁸F-labeled analogs have been developed. For example, ¹⁸F-labeled versions of PARP inhibitors like Olaparib and Rucaparib, which share structural similarities with benzimidazole carboxamides, have been synthesized and evaluated. nih.govnih.govresearchgate.net

The synthesis of these radiotracers typically involves introducing a precursor functional group, such as a boronic ester, onto the molecule that can then be readily fluorinated in the final step of the synthesis using [¹⁸F]fluoride. nih.gov These radiolabeled probes, such as [¹⁸F]Olaparib, have demonstrated the ability to selectively accumulate in tumors that express the target protein (e.g., PARP-1), allowing for the non-invasive imaging of the target's expression and distribution. nih.gov This information is invaluable for understanding the mechanism of action of the parent drug and for the clinical development of targeted cancer therapies. tum.de Similarly, ¹⁸F-labeled imidazo[2,1-b]benzothiazole (B1198073) has been developed as a PET tracer for imaging β-amyloid plaques in the context of Alzheimer's disease. nih.govnih.govacs.org

Design and Synthesis of Hybrid Molecules Incorporating the Benzodiazole Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single molecule. tandfonline.com This approach can lead to compounds with improved affinity and efficacy, a broader spectrum of activity, or novel mechanisms of action. The benzimidazole scaffold is an excellent candidate for this strategy due to its versatile biological activities and synthetic tractability. nih.govnih.govtandfonline.comnih.govresearchgate.netnih.govacs.orgresearchgate.net

Several types of hybrid molecules incorporating the benzimidazole moiety have been designed and synthesized:

Benzimidazole-N-mustard Hybrids: Inspired by the anticancer drug bendamustine, which is an N-mustard-benzoimidazole conjugate, researchers have synthesized new hybrids linking a phenyl N-mustard moiety to the benzimidazole or benzothiazole scaffold. nih.govresearchgate.net These compounds have shown significant cytotoxicity against various cancer cell lines by inducing DNA interstrand cross-linking. nih.gov

Benzimidazole-Benzothiazole Hybrids: The structural similarity between benzimidazole and benzothiazole has prompted the creation of hybrid molecules containing both scaffolds to explore their combined biological potential. usrij.comnih.gov

Benzimidazole-Pyrazole Hybrids: Pyrazole (B372694) is another heterocycle with a wide range of pharmacological activities. Hybrid molecules tethering pyrazole and benzimidazole structural motifs have been synthesized and evaluated for their anti-inflammatory and anticancer properties. nih.govacs.org

Future Directions and Emerging Research Avenues for 6 Fluoro 1h 1,3 Benzodiazole 4 Carboxamide

Advancements in Synthetic Methodologies for Complex Derivatives

The future development of therapeutics based on the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold hinges on the ability to generate diverse and complex chemical libraries. Modern synthetic organic chemistry offers a toolkit of innovative methods that can be applied to this end.

Future synthetic strategies are expected to move beyond traditional condensation reactions of o-phenylenediamines and carboxylic acids. researchgate.net Key areas of advancement will likely include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance the purity of benzimidazole (B57391) derivatives. mdpi.com Applying microwave irradiation to the synthesis of complex 6-fluoro-1H-1,3-benzodiazole-4-carboxamide analogs could facilitate the rapid generation of compound libraries for high-throughput screening. nih.gov For instance, the condensation of 4-fluoro-2,3-diaminobenzamide with various aldehydes or carboxylic acids could be significantly optimized.

One-Pot, Multi-Component Reactions (MCRs): MCRs, such as the Biginelli reaction, offer an efficient route to complex molecules in a single step, reducing waste and saving time. nih.gov Developing novel MCRs that incorporate the fluorinated benzodiazole carboxamide core would be a significant step forward in creating structural diversity.

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents is a growing trend in pharmaceutical synthesis. researchgate.net Research into solid-supported catalysts, such as p-toluenesulfonic acid under solvent-free grinding conditions or the use of catalysts like SnP2O7, could lead to more sustainable and efficient production of these compounds. rsc.org

Late-Stage Functionalization: The ability to modify the core scaffold in the final steps of a synthesis is crucial for creating targeted derivatives. Future research will likely focus on developing regioselective C-H activation and cross-coupling reactions to introduce a variety of substituents at different positions of the benzimidazole ring, allowing for fine-tuning of pharmacological properties.

These advanced methodologies will be instrumental in building libraries of novel derivatives with varied steric and electronic properties, essential for exploring structure-activity relationships (SAR).

Identification of Novel Biological Targets for Therapeutic Intervention

The benzimidazole framework is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netresearchgate.net While derivatives have been explored as inhibitors of enzymes like Poly (ADP-Ribose) Polymerase-1 (PARP-1) and kinases such as MEK/RAF, the potential of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide is far from exhausted. nih.govnih.gov

Emerging research avenues for identifying new targets include:

Kinase Inhibition: The serine/threonine kinase Akt signaling pathway is crucial in tumorigenesis, and designing benzimidazole derivatives as selective Akt inhibitors is a promising area. scirp.org Future studies could focus on modifying the carboxamide side chain of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide to achieve high affinity and selectivity for specific isoforms of Akt or other kinases implicated in cancer and inflammatory diseases.

Epigenetic Targets: Benzimidazole derivatives have shown potential as modulators of epigenetic targets like DNA methyltransferases and histone deacetylases. researchgate.net Investigating the interaction of fluorinated benzodiazole carboxamides with these enzymes could lead to novel therapies for cancer and other genetic diseases.

Neddylation Pathway Inhibition: The ubiquitin-like protein neddylation pathway is overactivated in many cancers. nih.gov Following the discovery that some benzimidazole derivatives can inhibit the Nedd8-activating enzyme (NAE), designing analogs of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide to target this pathway could yield new anticancer agents. nih.gov

Microtubule Polymerization: Certain benzimidazoles exhibit cytotoxic effects by inhibiting microtubule polymerization, leading to mitotic arrest in cancer cells. aacrjournals.org This mechanism is particularly interesting as it can be effective in cells resistant to other chemotherapies like paclitaxel. aacrjournals.org

Anti-Infective Targets: The benzimidazole scaffold is present in several anti-parasitic and antifungal drugs. nih.govresearchgate.net Future screening of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives against a panel of microbial enzymes, such as decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis, could identify new leads for treating infectious diseases. nih.gov The fluorine atom, in particular, has been shown to enhance the antimicrobial activity of benzimidazoles. acgpubs.orgnih.gov

Below is a table summarizing potential future biological targets for derivatives of the core compound.

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Kinases | Akt, MEK/RAF complex, CDK8 | Cancer, Inflammatory Diseases |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer |

| Ubiquitination Pathway | Nedd8-Activating Enzyme (NAE) | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Microbial Enzymes | DprE1, Fumarate Reductase | Tuberculosis, Parasitic Infections |

| Purine (B94841) Metabolism | Adenosine Deaminase (ADA) | Inflammatory Diseases |

Integration of Advanced Computational Methods in Iterative Drug Discovery Cycles

In silico techniques are indispensable in modern drug discovery, offering a rational approach to designing and optimizing lead compounds. bohrium.com The integration of these methods will be crucial for accelerating the development of drugs derived from 6-fluoro-1H-1,3-benzodiazole-4-carboxamide.

Future computational approaches will likely involve:

Molecular Docking and Dynamics: These methods are used to predict how a molecule binds to a specific target protein. ymerdigital.comniscpr.res.in Advanced molecular docking studies can elucidate the binding modes of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives within the active sites of novel targets, guiding the design of more potent inhibitors. scirp.orgnih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. nih.gov

Structure-Based and Ligand-Based Virtual Screening: High-throughput virtual screening of large chemical databases can identify new compounds with the potential to bind to a target of interest. This can expand the chemical space around the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold.

Pharmacophore Modeling and 3D-QSAR: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can build predictive models that link structural features to biological activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development. scirp.org These tools can help prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

The table below outlines key computational methods and their application in the drug discovery cycle for this compound class.

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts binding affinity and orientation at the target site. |

| Molecular Dynamics | Simulates the stability of the drug-target complex. |

| Virtual Screening | Identifies potential new hit compounds from large libraries. |

| Pharmacophore Modeling | Defines essential structural features for biological activity. |

| ADMET Prediction | Assesses drug-like properties and potential toxicity. |

Exploration of Further Pharmacological Applications Beyond Current Findings

The benzimidazole nucleus is associated with an exceptionally broad range of pharmacological activities, suggesting that derivatives of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide may have therapeutic potential beyond their currently investigated roles, primarily in oncology. frontiersin.orgnih.gov

Future research should explore applications in:

Neurodegenerative Diseases: The structural features of benzimidazoles make them candidates for targeting pathways involved in diseases like Alzheimer's and Parkinson's. Their ability to cross the blood-brain barrier and interact with various CNS targets could be exploited.

Metabolic Disorders: Some benzimidazole derivatives have shown potential as antidiabetic agents. researchgate.net Investigating the effects of 6-fluoro-1H-1,3-benzodiazole-4-carboxamide derivatives on metabolic targets like α-glucosidase and α-amylase could open new avenues for diabetes treatment. researchgate.net

Anti-inflammatory Agents: Benzimidazoles have been investigated as anti-inflammatory agents, with mechanisms targeting enzymes like COX and Aldose reductase. nih.gov The development of selective and potent anti-inflammatory drugs from the 6-fluoro-1H-1,3-benzodiazole-4-carboxamide scaffold represents a significant opportunity, potentially offering safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Antiviral Therapies: Given that some benzimidazole derivatives exhibit antiviral activity against viruses such as human cytomegalovirus (CMV) and coxsackievirus, screening new analogs against a broad spectrum of viruses is a logical next step. nih.gov

The continued exploration of this versatile chemical entity, powered by advancements in synthesis and computational chemistry, promises to uncover novel therapeutic agents for a wide range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.